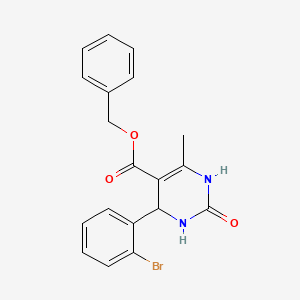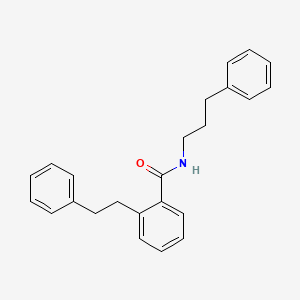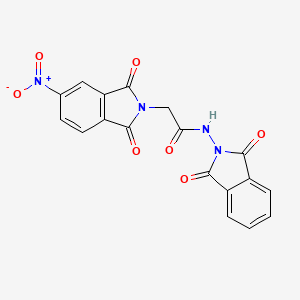![molecular formula C15H20F3NO4S B5108310 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid, also known as TFPAM-13, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid acts as a positive allosteric modulator of GABA receptors, which are ion channels that are activated by the neurotransmitter GABA. By binding to a specific site on the receptor, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid are primarily related to its modulation of GABA receptor activity. In vitro studies have shown that 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity. In vivo studies have demonstrated that 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid can reduce anxiety-like behavior in animal models, suggesting that it may have therapeutic potential for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has several advantages for use in lab experiments. It is a highly specific modulator of GABA receptors, which allows for precise manipulation of neuronal activity. Additionally, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has a long half-life in vivo, which makes it useful for studying the long-term effects of GABA receptor modulation. However, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid also has some limitations. Its effects on other neurotransmitter systems are not well understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid. One area of interest is the development of more selective modulators of GABA receptors that could be used as therapeutic agents for the treatment of anxiety and other neurological disorders. Another area of interest is the study of the long-term effects of GABA receptor modulation on neuronal activity and behavior. Finally, further research is needed to better understand the potential off-target effects of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid and other GABA receptor modulators.
Métodos De Síntesis
The synthesis of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid involves a multi-step process that starts with the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. The resulting mesitylsulfonyl chloride is then reacted with 5,5,5-trifluoropentanoic acid to form the intermediate product, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)oxy]methyl}pentanoic acid. Finally, the intermediate product is treated with ammonia to obtain 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid.
Aplicaciones Científicas De Investigación
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been shown to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability. In pharmacology, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been investigated for its potential as a therapeutic agent for the treatment of anxiety and other neurological disorders. In biochemistry, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been used as a tool for the study of protein-ligand interactions.
Propiedades
IUPAC Name |
5,5,5-trifluoro-4-[[(2,4,6-trimethylphenyl)sulfonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c1-9-6-10(2)14(11(3)7-9)24(22,23)19-8-12(15(16,17)18)4-5-13(20)21/h6-7,12,19H,4-5,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVBIDWCYZNJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)

![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)
![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)